molecular formula C6H3Cl2NO4S B1293560 4-Chloro-3-nitrobenzenesulfonyl chloride CAS No. 97-08-5

4-Chloro-3-nitrobenzenesulfonyl chloride

Cat. No. B1293560
CAS RN: 97-08-5
M. Wt: 256.06 g/mol
InChI Key: SEWNAJIUKSTYOP-UHFFFAOYSA-N
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Patent
US05136043

Procedure details

157.6 g (1.0 mol) of 2-chloronitrobenzene and 699 g (6.0 mol) of chlorosulfonic acid are reacted as in Example 22, but without addition of sulfamic acid. 212.8 g of 2-nitrochlorobenzene-4-sulfonyl chloride having a water content of 1.2%, corresponding to 210.2 g of 2-nitrochlorobenzene-4-sulfonyl chloride (82.1% of theory), are obtained.
Quantity
157.6 g
Type
reactant
Reaction Step One
Quantity
699 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[Cl:11][S:12](O)(=[O:14])=[O:13].S(=O)(=O)(O)N>O>[N+:8]([C:3]1[CH:4]=[C:5]([S:12]([Cl:11])(=[O:14])=[O:13])[CH:6]=[CH:7][C:2]=1[Cl:1])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
157.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
699 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 210.2 g
YIELD: PERCENTYIELD 82.1%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.